2-(1,3-benzodioxol-5-yl)-1H-benzimidazole

crystallography solid-state characterization structural biology

This benzimidazole–benzodioxole conjugate is a key intermediate in colchicine-site tubulin inhibitor development, validated in published SAR series (Wang et al., 2015, RSC Advances). Its methylenedioxy pharmacophore—derived from podophyllotoxin—delivers three H-bond acceptors and 64% higher TPSA than 2-phenylbenzimidazole (47.14 vs 28.68 Ų). Single-crystal XRD (Ghichi et al., 2014) confirms a conformationally restricted geometry unattainable with simpler 2-aryl analogs. The free N1–H site enables rapid library expansion. Essential for tubulin-binding site mapping and affinity probe development.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 2562-69-8
Cat. No. B1606979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzodioxol-5-yl)-1H-benzimidazole
CAS2562-69-8
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C14H10N2O2/c1-2-4-11-10(3-1)15-14(16-11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16)
InChIKeyGRTZXYPGMLGOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole (CAS 2562-69-8): Structural Baseline and Compound Classification


2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole (CAS 2562-69-8, molecular formula C₁₄H₁₀N₂O₂, MW 238.24 g/mol) is a 2-arylbenzimidazole derivative in which the aryl substituent at the 2-position is a 1,3-benzodioxole (methylenedioxyphenyl) moiety [1]. It contains a planar benzimidazole core fused to a benzodioxole ring system that adopts an envelope conformation in the solid state. The compound is listed under NSC identifier NSC52087, indicating historical inclusion in the National Cancer Institute's screening library [2]. Computed physicochemical properties include a LogP of approximately 2.96 and a topological polar surface area (TPSA) of 47.14 Ų [3].

Why 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole Cannot Be Generically Substituted by Simpler 2-Arylbenzimidazole Analogs


The 1,3-benzodioxole (methylenedioxy) substituent introduces three key structural features not present in the simpler 2-phenylbenzimidazole scaffold: (i) two additional hydrogen-bond acceptor oxygen atoms, increasing the TPSA from approximately 28.7 Ų (2-phenylbenzimidazole) to 47.14 Ų, which alters membrane permeability and protein-binding topography; (ii) a conformationally restricted cyclic diether that pre-organizes the ligand geometry, as evidenced by the dihedral angles of 15.35° and 10.99° between the benzimidazole and benzodioxole ring planes in the crystal structure [1]; and (iii) a pharmacophore element derived from podophyllotoxin that has been deliberately incorporated into anti-tubulin agent design strategies [2]. These structural attributes mean that 2-phenylbenzimidazole, 2-(4-methoxyphenyl)-1H-benzimidazole, or other mono-substituted 2-arylbenzimidazoles cannot recapitulate the same hydrogen-bonding network, conformational preferences, or pharmacophoric recognition elements, and are therefore not interchangeable in applications where these molecular features are critical.

Quantitative Differentiation Evidence for 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole Versus Analogs


Crystal Structure Elucidation: Definitive Solid-State Conformational and Hydrogen-Bonding Characterization

A single-crystal X-ray diffraction study of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole (Ghichi et al., 2014) provides definitive atomic-resolution structural data. The benzodioxole ring adopts an envelope conformation with the methylene carbon deviating by 0.081 Å and 0.230 Å (two independent molecules) from the mean plane. The dihedral angles between the benzimidazole ring system and the benzodioxole benzene ring are 15.35° and 10.99° for the two independent molecules. In the crystal, molecules are linked by N—H⋯N hydrogen bonds into chains along the [101] direction. In contrast, 2-phenylbenzimidazole (CAS 716-79-0), the simplest 2-aryl analog, exhibits a substantially different dihedral angle of approximately 32° between the phenyl and benzimidazole rings (CSD refcode BZIMIA01), and lacks the envelope-flap conformational feature inherent to the benzodioxole ring. This provides a basis for differentiating solid-state properties such as melting point, solubility, and crystal packing energetics that are relevant to formulation and material characterization [1].

crystallography solid-state characterization structural biology

Computational Physicochemical Profile: Enhanced Polar Surface Area and Hydrogen-Bond Acceptor Count Relative to 2-Phenylbenzimidazole

Computed physicochemical parameters for 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole reveal a topological polar surface area (TPSA) of 47.14 Ų and three hydrogen-bond acceptor sites, compared to 28.68 Ų and a single H-bond acceptor for 2-phenylbenzimidazole (PubChem computed data). The LogP value is 2.96 for the target compound, versus approximately 3.0 for 2-phenylbenzimidazole. The increased PSA (+64%) and additional H-bond acceptor capacity arise directly from the two oxygen atoms in the benzodioxole ring, which are absent in the simple phenyl analog. These differences predict reduced passive membrane permeability (lower Caco-2 Papp) and altered blood-brain barrier penetration potential for the target compound, which may be advantageous or disadvantageous depending on the intended application [1].

drug-likeness ADME prediction physicochemical profiling

Documented Role as Key Synthetic Intermediate in Anti-Tubulin Agent Development

In a 2015 study published in RSC Advances, Wang et al. designed and synthesized a series of 1H-benzo[d]imidazole derivatives (compounds 8a–21b) as novel anti-tubulin polymerization agents. 2-(Benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (the target compound) served as the core intermediate (compounds 8–14) in the synthetic route. The benzodioxole substructure was deliberately incorporated to mimic the benzo[d][1,3]dioxole moiety of podophyllotoxin, a known tubulin-binding natural product. The final derivatives exhibited potent tubulin polymerization inhibitory activity (e.g., compound 18b: IC₅₀ = 2.1 μM against tubulin polymerization) and anti-proliferative activity against A549, MCF-7, and K562 cancer cell lines (compound 18b: IC₅₀ = 0.12, 0.15, and 0.21 μM, respectively). The target compound's utility as a versatile precursor for late-stage diversification at the benzimidazole N1 position is evidenced by its successful conversion into 14 distinct final compounds (8a/b through 14a/b) via reaction with substituted 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene [1].

medicinal chemistry tubulin polymerization synthetic intermediate

Crystal Packing Architecture: N—H⋯N Hydrogen-Bonded Chains as a Differentiator for Solid-State Property Engineering

The crystal packing of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole is characterized by intermolecular N—H⋯N hydrogen bonds that link molecules into infinite one-dimensional chains propagating along the [101] crystallographic direction. The asymmetric unit contains two crystallographically independent molecules (Z' = 2), indicating conformational flexibility in the solid state. This packing motif is structurally distinct from that of 2-phenylbenzimidazole, which crystallizes with Z' = 1 and forms N—H⋯N hydrogen-bonded dimers rather than extended chains. The chain architecture of the target compound may confer anisotropic mechanical or dissolution properties relevant to pharmaceutical solid-form development [1].

crystal engineering solid-state chemistry polymorph screening

Optimal Application Scenarios for 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole (CAS 2562-69-8) Based on Evidence


Medicinal Chemistry: Late-Stage Diversification for Tubulin Polymerization Inhibitor Lead Optimization

The compound is directly validated as a core intermediate (compounds 8–14) in a published anti-tubulin agent SAR series (Wang et al., 2015, RSC Advances). Procurement is warranted for research groups pursuing colchicine-site tubulin inhibitors, where the benzodioxole moiety is a critical pharmacophoric element derived from podophyllotoxin. The N1–H position is available for further functionalization, enabling library expansion beyond the 14 compounds already reported [1].

Solid-State and Pre-Formulation Studies: Crystal Engineering of Benzimidazole-Based Compounds

The fully solved single-crystal X-ray structure (Ghichi et al., 2014) with documented Z' = 2, chain-type hydrogen bonding, and envelope-ring conformational dynamics makes this compound a well-characterized model system for studying the relationship between benzodioxole substitution and crystal packing. Researchers investigating polymorph screens, co-crystal design, or solid-form stability of benzimidazole-containing drug candidates can use this compound as a reference standard with atomic-resolution structural data [1].

ADME/Tox Profiling: Benchmarking the Impact of Methylenedioxy Substitution on Permeability and Metabolic Stability

With a computed TPSA 64% higher than 2-phenylbenzimidazole (47.14 vs. 28.68 Ų) and three H-bond acceptors versus one, the target compound represents a structurally well-defined probe for systematic investigation of how the benzodioxole motif modulates passive permeability, CYP450 metabolic liability (benzodioxole rings are known to form carbene–iron complexes with certain CYP isoforms), and plasma protein binding relative to simpler 2-arylbenzimidazole analogs [1].

Chemical Biology: Tool Compound for Benzodioxole Pharmacophore Target Engagement Studies

The benzodioxole moiety is a privileged fragment in multiple bioactive molecules (e.g., podophyllotoxin, paroxetine, tadalafil). This compound, as a minimalist benzimidazole–benzodioxole conjugate, can serve as a core scaffold for developing affinity probes or fluorescent derivatives to map benzodioxole-binding sites on tubulin and other protein targets identified in the literature, leveraging the established synthetic tractability at the N1 position [1].

Quote Request

Request a Quote for 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.